molecular formula C12H13ClN2O2 B3039003 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid CAS No. 947013-71-0

4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid

Cat. No.: B3039003
CAS No.: 947013-71-0
M. Wt: 252.69 g/mol
InChI Key: LKRNBBIFVGBJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid is a chemical compound belonging to the class of benzoimidazole derivatives. This compound is characterized by the presence of a benzoimidazole ring substituted with a chlorine atom and a methyl group, along with a butyric acid side chain. It has garnered attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid typically involves the following steps:

    Formation of the benzoimidazole ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as 5-chloro-2-methylbenzoic acid, under acidic conditions to form the benzoimidazole core.

    Introduction of the butyric acid side chain: The benzoimidazole intermediate is then subjected to a nucleophilic substitution reaction with a butyric acid derivative, such as butyryl chloride, in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction rates and product stability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoimidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzoimidazole derivatives.

    Substitution: The chlorine atom on the benzoimidazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of benzoimidazole N-oxides.

    Reduction: Formation of reduced benzoimidazole derivatives.

    Substitution: Formation of substituted benzoimidazole derivatives with various functional groups.

Scientific Research Applications

4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Modulating gene expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid can be compared with other similar compounds, such as:

    3-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic acid: Differing by the length of the side chain, which may influence its biological activity and chemical properties.

    5-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-pentanoic acid: Another derivative with a longer side chain, potentially affecting its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern and side chain length, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(5-chloro-1-methylbenzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-15-10-6-5-8(13)7-9(10)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRNBBIFVGBJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801227388
Record name 5-Chloro-1-methyl-1H-benzimidazole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947013-71-0
Record name 5-Chloro-1-methyl-1H-benzimidazole-2-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947013-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-methyl-1H-benzimidazole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid
Reactant of Route 2
Reactant of Route 2
4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid
Reactant of Route 3
Reactant of Route 3
4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid
Reactant of Route 4
Reactant of Route 4
4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid
Reactant of Route 5
Reactant of Route 5
4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid
Reactant of Route 6
Reactant of Route 6
4-(5-Chloro-1-methyl-1H-benzoimidazol-2-yl)-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.